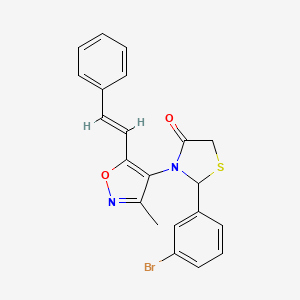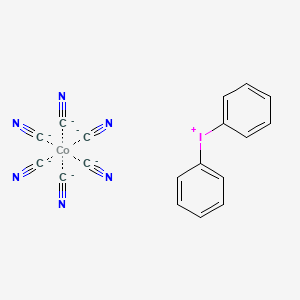
Cobalt;diphenyliodanium;hexacyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt;diphenyliodanium;hexacyanide is a complex compound that combines cobalt, diphenyliodanium, and hexacyanide ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cobalt;diphenyliodanium;hexacyanide typically involves the reaction of cobalt salts with diphenyliodanium and hexacyanide ions under controlled conditions. One common method involves the use of cobalt chloride, diphenyliodanium chloride, and potassium hexacyanoferrate in an aqueous solution. The reaction is carried out at room temperature with constant stirring to ensure complete mixing of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control the reaction conditions, such as temperature, pH, and concentration of reactants, to ensure consistent product quality. The final product is typically purified through filtration and recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt;diphenyliodanium;hexacyanide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s redox behavior is particularly notable, as it can participate in electron transfer processes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous or nonaqueous solutions, depending on the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield cobalt(III) complexes, while reduction reactions can produce cobalt(II) species.
Aplicaciones Científicas De Investigación
Cobalt;diphenyliodanium;hexacyanide has several scientific research applications:
Electrochemistry: The compound’s redox properties make it useful in studying electron transfer processes and developing electrochemical sensors.
Catalysis: It serves as a catalyst in various organic reactions, including hydrosilylation and oxidation reactions.
Material Science: The compound is used in the synthesis of advanced materials with unique electronic and magnetic properties.
Environmental Science: It is employed in the removal of pollutants from water through catalytic degradation processes.
Mecanismo De Acción
The mechanism of action of cobalt;diphenyliodanium;hexacyanide involves its ability to undergo redox reactions, which facilitate electron transfer processes. The compound’s molecular targets include various organic and inorganic substrates, and its pathways involve the formation of intermediate species that participate in the overall reaction mechanism.
Comparación Con Compuestos Similares
Similar Compounds
Potassium ferricyanide: Similar to cobalt;diphenyliodanium;hexacyanide, potassium ferricyanide is a hexacyanide compound with notable redox properties.
Cobalt hexacyanoferrate: This compound shares the cobalt and hexacyanide components and exhibits similar electrochemical behavior.
Uniqueness
This compound is unique due to the presence of the diphenyliodanium moiety, which imparts distinct chemical properties and enhances its catalytic activity in certain reactions. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
79502-65-1 |
|---|---|
Fórmula molecular |
C18H10CoIN6-5 |
Peso molecular |
496.1 g/mol |
Nombre IUPAC |
cobalt;diphenyliodanium;hexacyanide |
InChI |
InChI=1S/C12H10I.6CN.Co/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;6*1-2;/h1-10H;;;;;;;/q+1;6*-1; |
Clave InChI |
AZLXEJDBMJIXOS-UHFFFAOYSA-N |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


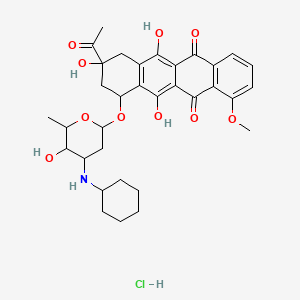
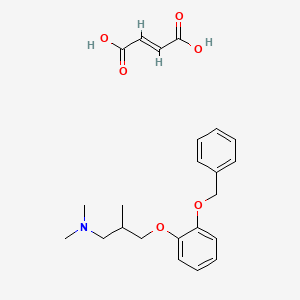

![(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)

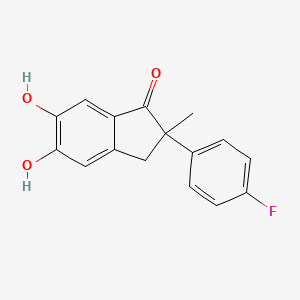
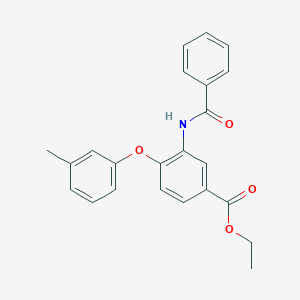
![N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine](/img/structure/B14428002.png)
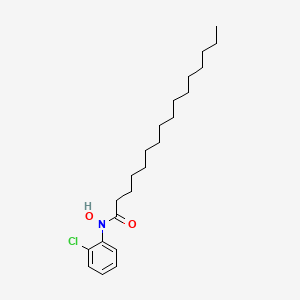
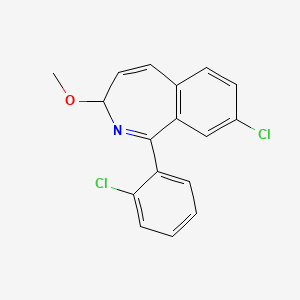
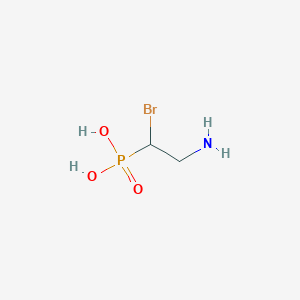
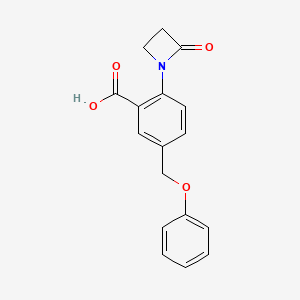
![6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B14428047.png)
